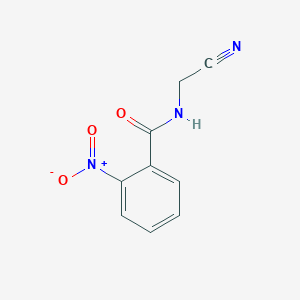

N-(cyanomethyl)-2-nitrobenzamide

Description

N-(Cyanomethyl)-2-nitrobenzamide is a nitrobenzamide derivative characterized by a cyanomethyl (-CH₂CN) substituent on the amide nitrogen. This compound is part of a broader class of 2-nitrobenzamides, which are studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

N-(cyanomethyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-5-6-11-9(13)7-3-1-2-4-8(7)12(14)15/h1-4H,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKGIGDKFSKMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367090 | |

| Record name | N-(cyanomethyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5353-28-6 | |

| Record name | N-(cyanomethyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with cyanomethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-nitrobenzoyl chloride} + \text{cyanomethylamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvent-free methods or the use of green solvents may also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Reduction: N-(cyanomethyl)-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 2-nitrobenzoic acid and cyanomethylamine.

Scientific Research Applications

N-(cyanomethyl)-2-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-nitrobenzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The cyanomethyl group may also participate in covalent bonding with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The biological and physicochemical properties of 2-nitrobenzamides are highly dependent on the substituent attached to the amide nitrogen. Below is a comparative analysis of key analogs:

Key Observations :

- Polarity: The cyanomethyl group in the target compound enhances polarity compared to hydrophobic substituents like adamantane or ethyl-thiadiazole.

- Solubility: Substituents with ionizable groups (e.g., diethylaminoethyl) improve aqueous solubility, whereas aromatic or bulky groups (e.g., adamantane) favor organic solvents .

Spectroscopic Properties

Infrared (IR) Spectroscopy:

- N-(5-Ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide :

- Target Compound (Cyanomethyl): Expected nitrile (C≡N) stretch ~2240 cm⁻¹, amide C=O ~1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR):

- N-(5-Ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide :

- JSF-2172 :

Comparison: The cyanomethyl group’s protons (CH₂CN) would appear as a singlet or triplet near δ 3.5–4.5 ppm, distinct from ethyl or pyridylmethyl signals.

Analytical and Quality Control Methods

- Chromatography :

- UV-Vis Spectroscopy: Ethyl-thiadiazole analog: λmax = 282 nm, ε = 631 L·mol⁻¹·cm⁻¹ . Cyanomethyl analog: Expected λmax ~270–290 nm due to nitro and amide chromophores.

Biological Activity

N-(cyanomethyl)-2-nitrobenzamide is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique molecular structure, characterized by a nitro group and a cyanomethyl moiety attached to a benzamide framework, contributes to its diverse chemical reactivity and potential therapeutic applications.

- Molecular Formula : C₉H₈N₄O₂

- Molecular Weight : 192.19 g/mol

- Functional Groups : Nitro group (-NO₂), cyanomethyl group (-CH₂CN), and benzamide structure.

The presence of these functional groups allows this compound to interact with various biological targets, potentially leading to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific enzymes or receptors. The nitro group can undergo bioreduction, generating reactive intermediates that may interact with cellular components, while the cyanomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes. This dual action is crucial for modulating enzyme activity and influencing various biological pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic processes.

Anticancer Properties

This compound has also been investigated for its anticancer activity. Preliminary studies suggest it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to selectively target cancerous cells while sparing normal cells could make it a valuable candidate for cancer therapy .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the compound against various pathogens, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- The compound displayed a synergistic effect when combined with existing antibiotics, enhancing their efficacy against resistant strains.

-

Anticancer Activity :

- In a study involving human cancer cell lines, this compound reduced cell viability by 50% at concentrations ranging from 10 to 50 µM.

- Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | MIC (µg/mL) | Anticancer IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| This compound | C₉H₈N₄O₂ | 32 | 25 | Enzyme inhibition, apoptosis induction |

| N-(cyanomethyl)-4-nitrobenzamide | C₉H₈N₄O₂ | 64 | 35 | Cell cycle arrest, reactive intermediates |

| N-benzyl-2-nitrobenzamide | C₁₁H₈N₂O₂ | 16 | 30 | DNA intercalation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.